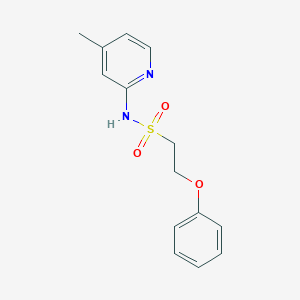

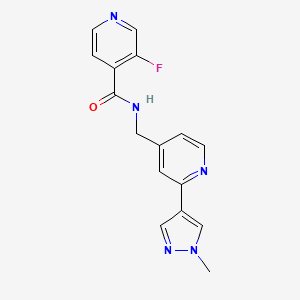

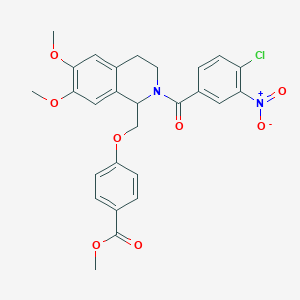

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide, also known as MPES, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential application in various fields. MPES is a white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The antibacterial efficacy of N-(4-methylpyridin-2-yl)-2-phenoxyethane-1-sulfonamide has been investigated against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli (E. coli) ST131 strains . ESBL-producing E. coli strains are notorious for causing life-threatening infections. The compound demonstrated activity against these strains, making it a potential candidate for combating antibiotic-resistant bacteria.

Mechanism of Action: The compound likely inhibits bacterial growth by interfering with essential cellular processes. Further studies are needed to elucidate the exact mechanism.

Molecular Docking Studies

Computational molecular docking studies were conducted to understand how N-(4-methylpyridin-2-yl)-2-phenoxyethane-1-sulfonamide interacts with the active site of the β-lactamase receptor in E. coli . These studies provide insights into the binding pocket residues involved, aiding in drug design and optimization.

Resistance Profile

The compound exhibited increased minimum inhibitory concentrations (MIC) against several antibiotics, including ampicillin, ceftazidime, ceftaroline, ciprofloxacin, and cotrimoxazole . Understanding its resistance profile is crucial for clinical applications.

Synthesis

N-(4-methylpyridin-2-yl)-2-phenoxyethane-1-sulfonamide was synthesized by reacting 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl₄) coupling reagent and pyridine . This synthetic route provides a foundation for further modifications and structure-activity relationship studies.

Medicinal Chemistry

The compound falls within the realm of heterocycles in medicinal chemistry, where researchers explore novel molecules for therapeutic purposes . Its unique structure may offer advantages over existing antibiotics.

Future Prospects

Future research should focus on optimizing the compound’s antibacterial activity, understanding its pharmacokinetics, and exploring potential synergies with existing antibiotics.

Propiedades

IUPAC Name |

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-12-7-8-15-14(11-12)16-20(17,18)10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWSCUGSCDPZIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)-2-phenoxyethanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)

![N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2443595.png)

![2-({[5-Chloro-2-(difluoromethoxy)phenyl]methyl}sulfanyl)ethan-1-ol](/img/structure/B2443599.png)

![2-[3-(2,4-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2443608.png)

![N-[2-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2443612.png)